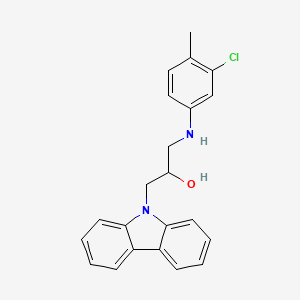
2-(2-Fluorophenoxy)ethyl 6-chloropyridine-3-carboxylate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(2-Fluorophenoxy)ethyl 6-chloropyridine-3-carboxylate is a useful research compound. Its molecular formula is C14H11ClFNO3 and its molecular weight is 295.69. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Applications De Recherche Scientifique
Synthesis and Chemical Reactions
Synthesis of Highly Functionalized Tetrahydropyridines : A study described the synthesis of ethyl 6-substituted-1-(4-tosyl)-1,2,5,6-tetrahydro-pyridine-3-carboxylates via an expedient phosphine-catalyzed [4 + 2] annulation. This process demonstrates the potential for creating complex pyridine derivatives with significant regioselectivity and diastereoselectivity, which could be relevant for the synthesis or study of 2-(2-Fluorophenoxy)ethyl 6-chloropyridine-3-carboxylate (Zhu, Lan, & Kwon, 2003).
Preparation of Fluoroionophores : Another research effort focused on the development of fluoroionophores from diamine-salicylaldehyde (DS) derivatives. This study illustrates the versatility of fluorinated compounds in detecting metal cations in various solutions, hinting at potential applications for fluorinated pyridine derivatives in sensory and detection technologies (Hong, Lin, Hsieh, & Chang, 2012).
Biological and Medicinal Research
- Antibacterial Agents : Research into pyridonecarboxylic acids as antibacterial agents revealed the synthesis and antibacterial activity of various analogues, highlighting the medical significance of pyridine derivatives in developing new antibacterial drugs. This suggests potential antibacterial research applications for similar compounds (Egawa, Miyamoto, Minamida, Nishimura, Okada, Uno, & Matsumoto, 1984).
Environmental and Analytical Chemistry
- Anaerobic Transformation of Phenolic Compounds : A study on the anaerobic transformation of phenol to benzoate by a methanogenic consortium underlines the environmental relevance of such chemical transformations. This research can inform studies on the biodegradation or environmental behavior of similar fluorophenyl compounds (Bisaillon, Lépine, Beaudet, & Sylvestre, 1993).
Material Science and Photophysics
- Organic Solar Cells : The effects of solvent additives on the performance of organic solar cells using specific polymers and fullerene derivatives were explored, demonstrating the critical role of solvent properties in the photovoltaic performance. This research may extend to the optimization of solar cells incorporating fluorinated pyridine derivatives for improved efficiency (Oseni & Mola, 2017).
Mécanisme D'action
Target of Action
Compounds with similar structures, such as fluoropyridines, have been used in the synthesis of various biologically active compounds .
Mode of Action
Without specific information on “2-(2-Fluorophenoxy)ethyl 6-chloropyridine-3-carboxylate”, it’s difficult to describe its exact mode of action. Fluoropyridines, which share a similar structure, are known for their interesting and unusual physical, chemical, and biological properties owing to the presence of the strong electron-withdrawing substituent (fluorine) in the aromatic ring .
Biochemical Pathways
Fluoropyridines have been used in the synthesis of various biologically active compounds, suggesting that they may interact with multiple biochemical pathways .
Pharmacokinetics
The presence of a fluorine atom in the molecule could potentially enhance its metabolic stability, as fluorine is known to form strong bonds with carbon, making it resistant to metabolic degradation .
Result of Action
Fluoropyridines have been used in the synthesis of various biologically active compounds, suggesting that they may have diverse effects at the molecular and cellular level .
Action Environment
The presence of a fluorine atom in the molecule could potentially enhance its environmental stability, as fluorine is known to form strong bonds with carbon .
Propriétés
IUPAC Name |
2-(2-fluorophenoxy)ethyl 6-chloropyridine-3-carboxylate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H11ClFNO3/c15-13-6-5-10(9-17-13)14(18)20-8-7-19-12-4-2-1-3-11(12)16/h1-6,9H,7-8H2 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SCBGYRGXDHLIBD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)OCCOC(=O)C2=CN=C(C=C2)Cl)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H11ClFNO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
295.69 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
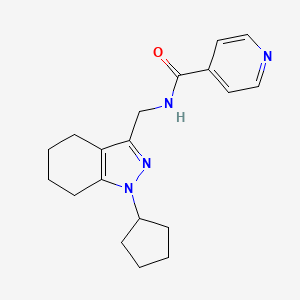

![7-(4-fluorophenyl)-1,3-dimethyl-5-(propan-2-ylsulfanyl)-1H,2H,3H,4H-[1,3]diazino[4,5-d]pyrimidine-2,4-dione](/img/structure/B2552470.png)


![(2-methyl-8,9-dihydropyrazolo[1,5-a]pyrido[3,4-e]pyrimidin-7(6H)-yl)(2-phenylthiazol-4-yl)methanone](/img/structure/B2552474.png)


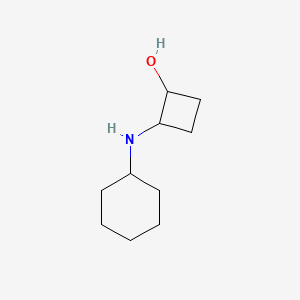
![N'-[4-(propan-2-yl)phenyl]-N-[2-(pyrrolidin-1-yl)-2-(thiophen-3-yl)ethyl]ethanediamide](/img/structure/B2552481.png)
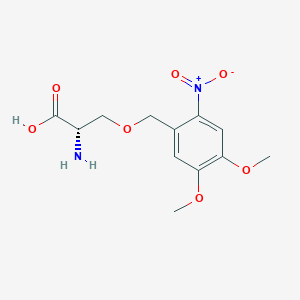
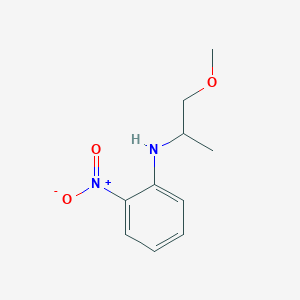
![N-(2,4-dimethylphenyl)-2-[7-(4-methoxyphenyl)-4-oxothieno[3,2-d]pyrimidin-3(4H)-yl]acetamide](/img/structure/B2552488.png)
